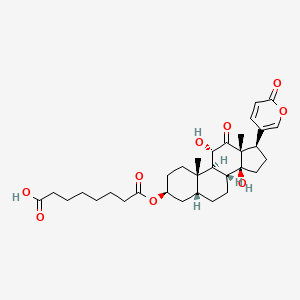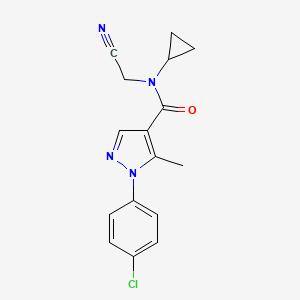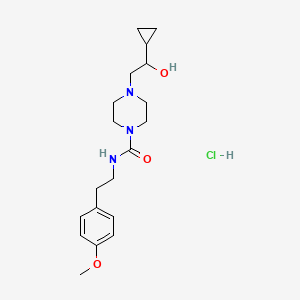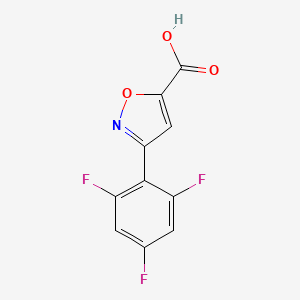![molecular formula C12H15NO2 B2754269 N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide CAS No. 1567972-64-8](/img/structure/B2754269.png)
N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which include compounds like N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide, have shown potential in antiviral applications. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the development of compounds that can interact with viral components, potentially leading to new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, present in N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide, is known to possess anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases, where indole derivatives can play a role in modulating inflammatory responses .
Anticancer Research
Indole derivatives are also being explored for their anticancer properties. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the search for novel anticancer agents. N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide could be part of this research, contributing to the development of new therapeutic options .
Antimicrobial Applications
The antimicrobial potential of indole derivatives extends to N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide. Research has indicated that such compounds can exhibit bactericidal activity against various bacterial strains, including resistant ones, which is crucial in the fight against antibiotic resistance .
Enzyme Inhibition
N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide has been identified as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 inhibitors have various therapeutic applications, including the treatment of psoriasis and psoriatic arthritis, by modulating immune responses and inflammation.
Plant Hormone Research
Indole derivatives are structurally related to plant hormones like indole-3-acetic acid, which is derived from tryptophan. N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide could be used in research to understand plant growth and development processes, as well as in the synthesis of plant hormone analogs .
Neuropharmacology
Given the structural similarity of indole derivatives to neurotransmitters and psychoactive compounds, N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide may have applications in neuropharmacological research. It could help in the study of neurological pathways and the development of drugs for neurological disorders .
Green Chemistry
The synthesis of N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide and its derivatives can contribute to green chemistry practices. By employing catalytic methods and sustainable protocols, the production of these compounds can be made more environmentally friendly, which is an important aspect of modern chemical research .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors and CaM kinase II or CaMKII , a ubiquitously expressed serine/threonine kinase whose activation is modulated by CaM binding .
Mode of Action
Compounds that target alpha1-adrenergic receptors or cam kinase ii typically interact with these targets to modulate their activity, leading to changes in cellular signaling pathways .
Biochemical Pathways
Compounds that interact with alpha1-adrenergic receptors or cam kinase ii can affect a variety of biological processes, including gene expression, cell-cycle control, learning, memory, and cell proliferation .
Result of Action
Modulation of alpha1-adrenergic receptors or cam kinase ii can have wide-ranging effects on cellular function, potentially influencing processes such as neurotransmission, muscle contraction, and cell growth .
Propriétés
IUPAC Name |
N-[(1S)-1-(2-methoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-12(14)13-9(2)10-7-5-6-8-11(10)15-3/h4-9H,1H2,2-3H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNMEYOQUZDFAU-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)
![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)
![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)

![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)




![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)